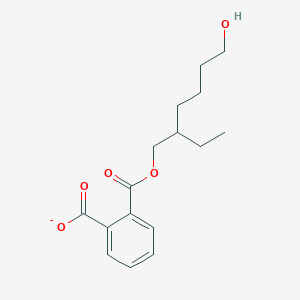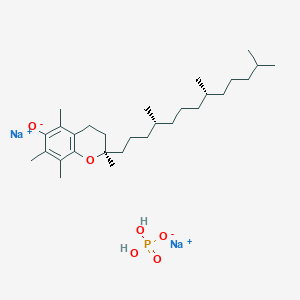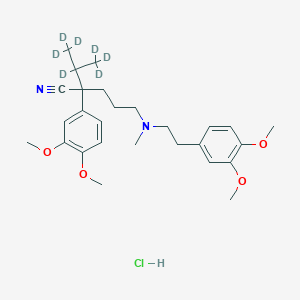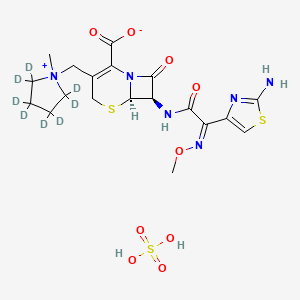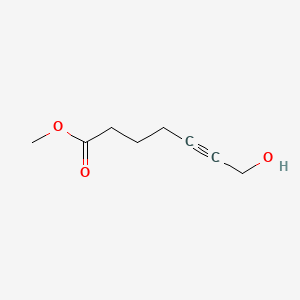
鸟苷-2',3'-环磷酸三乙胺盐
描述
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is a cyclic nucleotide derivative of guanosine. It is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and properties. The compound is often used in research related to nucleic acid chemistry and cellular signaling.
科学研究应用
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide chemistry and reaction mechanisms.
Biology: Plays a role in studying cellular signaling pathways and nucleic acid interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and its role in signal transduction.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
生化分析
Biochemical Properties
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is known for its role in intracellular signal transduction pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of several tumorigenic cell lines, including strain L, HeLa, HEp-2, and F1 amnion, as well as nonmalignant cell lines. This compound also exhibits analgesic activity.
Cellular Effects
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has non-selective neoplasm inhibitory effects, which means it can inhibit the growth of both malignant and nonmalignant cell lines. This compound’s impact on cellular signaling pathways makes it a valuable tool in the study of cellular processes and disease mechanisms .
Molecular Mechanism
At the molecular level, Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a cyclic nucleotide that plays a crucial role in elucidating intracellular signal transduction pathways . The compound’s ability to inhibit the growth of tumorigenic cell lines suggests that it may interfere with specific molecular targets involved in cell proliferation and survival.
Dosage Effects in Animal Models
The effects of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired biological response. The compound’s non-selective neoplasm inhibitory effects suggest that it may have a threshold effect, where a certain dosage is required to achieve significant inhibition of cell growth.
Metabolic Pathways
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is involved in various metabolic pathways, including those related to nucleic acid metabolism and signal transduction. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. The compound’s role in intracellular signal transduction pathways highlights its importance in cellular metabolism .
Transport and Distribution
Within cells and tissues, Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of this compound is crucial for elucidating its biological effects .
Subcellular Localization
The subcellular localization of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. The precise localization of this compound within cells is an important factor in understanding its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt typically involves the cyclization of guanosine monophosphate. The reaction conditions often require the presence of a strong base to facilitate the cyclization process. The triethylamine salt form is achieved by neutralizing the cyclic monophosphate with triethylamine.
Industrial Production Methods
Industrial production of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the product through crystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyclic structure.
Substitution: Substitution reactions can occur at the phosphate or guanine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized guanosine derivatives, while substitution reactions can produce a variety of substituted cyclic nucleotides.
作用机制
The mechanism of action of Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt involves its interaction with specific molecular targets within cells. It acts as a second messenger in signal transduction pathways, influencing various cellular processes. The compound can activate or inhibit enzymes, modulate ion channels, and affect gene expression by interacting with specific proteins and nucleic acids.
相似化合物的比较
Similar Compounds
Guanosine 3’,5’-Cyclic Monophosphate: Another cyclic nucleotide with similar signaling functions but different structural properties.
Adenosine 2’,3’-Cyclic Monophosphate: A structurally similar compound with distinct biological activities.
Cytidine 2’,3’-Cyclic Monophosphate: Another cyclic nucleotide used in similar research applications.
Uniqueness
Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt is unique due to its specific cyclic structure and the presence of the triethylamine salt, which enhances its solubility and stability. This makes it particularly useful in various biochemical and pharmacological studies.
属性
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJQZRFQUIJXDC-GWTDSMLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747871 | |
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73647-09-3 | |
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


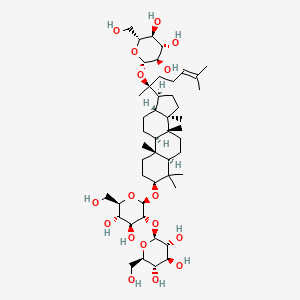
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
